molecular formula C16H22N2O5 B1306162 Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate CAS No. 690632-03-2

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B1306162
CAS No.: 690632-03-2
M. Wt: 322.36 g/mol
InChI Key: QQKRXIBPRNXHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is an organic compound with the molecular formula C16H22N2O5. It is a piperidine derivative that features a tert-butyl ester group and a nitrophenoxy substituent. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-nitrophenol under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

    Reduction: 4-(2-aminophenoxy)piperidine-1-carboxylate.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

    Hydrolysis: 4-(2-nitrophenoxy)piperidine-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate: Similar structure but with a fluorine substituent, which can alter its reactivity and biological activity.

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a nitrophenoxy group, leading to different chemical and biological properties.

    N-Boc-4-piperidineacetaldehyde: A related piperidine derivative used as a building block in organic synthesis.

Uniqueness

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is unique due to its combination of a nitrophenoxy group and a piperidine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H22N2O5C_{16}H_{22}N_{2}O_{5} and a molecular weight of approximately 342.36 g/mol. It features a piperidine ring, which is a six-membered nitrogen-containing structure, and is substituted with a tert-butyl group and a nitrophenoxy moiety. These structural characteristics are significant as they influence the compound's biological activity.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Preliminary studies indicate that it exhibits both antibacterial and antifungal properties, making it a candidate for therapeutic applications in treating infections caused by gram-positive and gram-negative bacteria.

  • Table 1: Antimicrobial Activity of this compound
Pathogen TypeActivity ObservedReference
Gram-positive BacteriaEffective
Gram-negative BacteriaModerate
FungiSignificant

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been explored for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, potentially through pathways involving caspase activation .

  • Table 2: Anticancer Activity Data
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Caspase activation
A-431 (Skin)10.0Cell cycle arrest

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Derivative : The reaction begins with piperidine reacting with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.
  • Introduction of Nitrophenoxy Group : This intermediate is then treated with 2-nitrophenol under basic conditions to introduce the nitrophenoxy substituent.
  • Purification : The final product is purified through crystallization or chromatography.

Reaction Conditions : The reactions are generally carried out under inert atmospheres to prevent oxidation, using bases such as triethylamine to neutralize by-products .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance, modifications in the nitro group or the introduction of additional functional groups have been shown to enhance biological efficacy.

Case Study Example

A study published in a medicinal chemistry journal evaluated derivatives of piperidine compounds, including those with nitrophenoxy substitutions. It was found that certain modifications led to increased potency against specific cancer cell lines, suggesting that further exploration of this class could yield more effective therapeutic agents .

Properties

IUPAC Name

tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-12(9-11-17)22-14-7-5-4-6-13(14)18(20)21/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKRXIBPRNXHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383386
Record name tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-03-2
Record name tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-nitrophenol (1.5 g, 0.0101 mole) in DMF (15 mL) was added cesium carbonate (16.4 g, 0.0505 mole) followed by 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (3.0 g, 0.0101 mole). The reaction mixture was heated at 80° C. overnight. The mixture was then diluted with water and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (20% ethyl acetate in hexane) to afford 1.5 g (47%) of 4-(2-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester. LCMS: 323.15 (M+1)+, 98%,
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.